molecular formula C31H39N3O4S2 B1668197 Cyclotriazadisulfonamide CAS No. 182316-44-5

Cyclotriazadisulfonamide

Cat. No.: B1668197
CAS No.: 182316-44-5
M. Wt: 581.8 g/mol
InChI Key: SRJIECKMPIRMJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclotriazadisulfonamide involves the formation of a macrocyclic polyamine structure. One common synthetic route includes the fusion of a pyridine ring into the macrocyclic scaffold. This process involves several steps, including the formation of an isobutylene head group, the addition of arenesulfonyl side arms, and the incorporation of hydrophobic substituents .

Industrial Production Methods

Industrial production of this compound compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclotriazadisulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclotriazadisulfonamide has a wide range of scientific research applications:

Mechanism of Action

Cyclotriazadisulfonamide exerts its effects by binding to the signal peptide of the human cluster of differentiation 4 protein. This binding locks the signal peptide in the channel across the membrane of the endoplasmic reticulum, preventing its translocation into the lumen and subsequent transport to the cell membrane. This results in the down-modulation of CD4 expression on the cell surface, thereby inhibiting HIV entry into the cells .

Comparison with Similar Compounds

Cyclotriazadisulfonamide is unique in its specific targeting of the CD4 receptor. Similar compounds include:

This compound stands out due to its small molecular size, ease of synthesis, and potent antiviral activity .

Properties

IUPAC Name

9-benzyl-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39N3O4S2/c1-26-11-15-30(16-12-26)39(35,36)33-21-7-19-32(25-29-9-5-4-6-10-29)20-8-22-34(24-28(3)23-33)40(37,38)31-17-13-27(2)14-18-31/h4-6,9-18H,3,7-8,19-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJIECKMPIRMJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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